Nisoxetine - 57226-61-6

Nisoxetine

Catalog Number: EVT-10888233
CAS Number: 57226-61-6
Molecular Formula: C17H21NO2
Molecular Weight: 271.35 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Nisoxetine is a secondary amino compound that is N-methyl-3-phenylpropan-1-amine substituted at position 3 by a 2-methoxyphenoxy group. It has a role as an antidepressant and an adrenergic uptake inhibitor. It is an aromatic ether and a secondary amino compound.
Nisoxetine is a selective norepinephrine reuptake inhibitor (SNRI) developed in the 1970s. It was originally investigated as an antidepressant but has no current clinical applications aside from being a research standard SNRI. It has been used to research obesity and energy balance, and exerts some local analgesia effects.
Source and Classification

Nisoxetine is classified as a norepinephrine reuptake inhibitor. It primarily acts by blocking the reuptake of norepinephrine in the synaptic cleft, thereby increasing its availability and enhancing noradrenergic neurotransmission. This mechanism is crucial for managing mood disorders. Nisoxetine has been studied for its effects on the norepinephrine transporter and has shown promise in developing fluorescent probes for visualizing the transporter in biological systems .

Synthesis Analysis

Methods and Technical Details

The synthesis of nisoxetine can be achieved through several methods, often involving multi-step organic reactions. One notable approach includes:

  1. Starting Material: The synthesis typically begins with commercially available precursors such as 3-bromobenzaldehyde and acetonitrile.
  2. Reduction: The initial reaction under basic conditions leads to the formation of an amino alcohol.
  3. Protection: The amino alcohol is subsequently protected using di-tert-butyl dicarbonate.
  4. Mitsunobu Reaction: This step involves coupling with phenolic compounds to introduce aryl groups.
  5. Palladium-Catalyzed Cyanation: This reaction introduces a nitrile group, which is then reduced to yield the final nisoxetine compound .

This synthetic pathway highlights the complexity and precision required in the chemical synthesis of nisoxetine, ensuring high yields and purity.

Molecular Structure Analysis

Structure and Data

Nisoxetine's molecular formula is C17H22N2OC_{17}H_{22}N_2O with a molecular weight of approximately 274.37 g/mol. The compound features a phenoxy group linked to a propanamine backbone, which is critical for its activity as a norepinephrine transporter inhibitor.

  • Structural Characteristics:
    • Functional Groups: Contains an amine group, ether linkage, and aromatic rings.
    • Stereochemistry: The specific stereochemistry of nisoxetine contributes to its binding affinity at the norepinephrine transporter.
Chemical Reactions Analysis

Reactions and Technical Details

Nisoxetine undergoes various chemical reactions that can be exploited for further modifications or derivatizations:

  1. Nucleophilic Substitution: The presence of the aromatic ring allows for electrophilic substitutions, which can modify its pharmacological properties.
  2. Reduction Reactions: The nitrile group can be reduced to an amine, altering its activity profile.
  3. Cross-Coupling Reactions: Techniques such as Stille couplings can be employed to introduce additional functional groups or labels for imaging studies .

These reactions are pivotal in exploring the structure-activity relationships of nisoxetine derivatives.

Mechanism of Action

Process and Data

Nisoxetine functions primarily as a selective inhibitor of the norepinephrine transporter. By binding to this transporter, it prevents the reabsorption of norepinephrine into presynaptic neurons, leading to increased levels of norepinephrine in the synaptic cleft. This action enhances noradrenergic signaling, which is beneficial in alleviating symptoms associated with depression and anxiety disorders.

  • Pharmacodynamics: The inhibition of norepinephrine reuptake results in prolonged neurotransmitter action at adrenergic receptors, contributing to its antidepressant effects .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

  • Melting Point: Nisoxetine has a melting point around 100-105 °C.
  • Solubility: It is soluble in organic solvents such as ethanol and dimethyl sulfoxide but has limited solubility in water.
  • Stability: The compound is stable under standard laboratory conditions but may degrade under extreme pH or temperature variations.

These properties are essential for determining optimal storage conditions and formulation strategies for pharmaceutical applications.

Applications

Scientific Uses

Nisoxetine has several applications in scientific research:

  1. Fluorescent Probes: Recent studies have developed nisoxetine-based fluorescent probes for visualizing the norepinephrine transporter, aiding in neurological research .
  2. Imaging Agents: Nisoxetine analogs labeled with fluorine-18 have been synthesized for positron emission tomography imaging studies, facilitating research into neuropsychiatric disorders .
  3. Therapeutic Development: Ongoing research aims to explore nisoxetine's efficacy in treating depression and anxiety disorders, potentially leading to new therapeutic options.
Pharmacological Characterization of Nisoxetine as a Selective Norepinephrine Reuptake Inhibitor (SNRI)

Mechanistic Insights into Norepinephrine Transporter Inhibition

Nisoxetine (chemically designated as 3-(2-methoxyphenoxy)-N-methyl-3-phenylpropan-1-amine) is a potent and selective inhibitor of the norepinephrine transporter (NET), originally developed during the early 1970s by Eli Lilly as a potential antidepressant [1] [3]. Its primary mechanism involves high-affinity binding to NET, which prevents the reuptake of norepinephrine into presynaptic neurons, thereby increasing extracellular norepinephrine concentrations in synaptic clefts. Structural analyses reveal that nisoxetine binds competitively to the substrate-binding site (S1 site) of NET, which is located within a hydrophobic pocket formed by transmembrane domains 1, 3, 6, and 8 [6]. This binding locks NET in an outward-open conformation, sterically hindering norepinephrine translocation [6]. Crucially, the interaction between nisoxetine’s protonated amine moiety and the conserved residue Asp75 in human NET (hNET) facilitates ionic anchoring—a feature confirmed through mutagenesis studies where Asp75 mutations abolish nisoxetine binding [6] [1]. Sodium dependence (Na⁺) is another key characteristic; sodium ions stabilize NET’s high-affinity state for nisoxetine, and radioligand binding assays show negligible [³H]nisoxetine binding in sodium-free buffers [1] [4].

Table 1: Key Molecular Interactions in Nisoxetine-NET Binding

Residue (hNET)Interaction TypeFunctional Role
Asp75Ionic bondAnchors protonated amine of nisoxetine
Phe317π-StackingStabilizes aromatic rings of nisoxetine
Tyr152Hydrogen bondingBinds methoxy group of nisoxetine
Ser420Hydrophobic interactionModulates binding pocket accessibility
Val148Van der Waals forcesContributes to binding site complementarity

Comparative Selectivity Profiles: NET vs. Serotonin and Dopamine Transporters

Nisoxetine exhibits exceptional selectivity for NET over the serotonin transporter (SERT) and dopamine transporter (DAT), a property rigorously quantified through in vitro inhibition assays. In cloned human monoamine transporters, nisoxetine demonstrates half-maximal inhibitory concentrations (IC₅₀) of 0.7–1.0 nM for NET, compared to 1,000 nM for SERT and 300 nM for DAT [2] [6]. This translates to a selectivity ratio of approximately 1,000-fold for NET over SERT and 300-fold over DAT [2] [3]. Such specificity arises from divergent structural requirements in transporter substrate pockets: While NET accommodates nisoxetine’s lipophilic diphenylmethane core via Phe323 and Tyr152 residues, SERT and DAT possess bulkier gating residues (e.g., Tyr95 in SERT) that sterically hinder nisoxetine binding [6] [9]. Kinetic studies further reveal non-competitive inhibition of serotonin and dopamine uptake, confirming negligible off-target effects at physiological concentrations [2]. Notably, nisoxetine’s selectivity profile contrasts sharply with serotonin–norepinephrine reuptake inhibitors (SNRIs) like venlafaxine, which exhibits a 30:1 bias toward SERT over NET inhibition [5] [9].

Table 2: Selectivity Profile of Nisoxetine Across Monoamine Transporters

TransporterIC₅₀ (nM)Ki (nM)Selectivity Ratio (NET:X)
NET0.7–1.00.71 (Reference)
SERT1,000252*~1,000
DAT300>10,000~300

*Ki value for SERT inhibition referenced from trazodone studies [1].

Kinetic and Binding Affinity Studies Using Radioligands

The development of tritiated nisoxetine ([³H]nisoxetine) revolutionized the quantification and mapping of NET distribution in neural tissues. [³H]Nisoxetine binds with high affinity (dissociation constant Kd = 0.7 nM) and specificity to NET in rat brain homogenates, with binding capacity (Bmax) values highest in the locus coeruleus (LC), hypothalamus, and thalamus—regions rich in noradrenergic terminals [1] [4] [7]. Binding is sodium-dependent, with maximal occupancy requiring ≥50 mM NaCl, and is abolished by heating or protease treatment, confirming protein specificity [1] [7]. Saturation and Scatchard analyses reveal a single population of binding sites, consistent with exclusive NET labeling [4] [7].

In competition assays, unlabeled nisoxetine (Ki = 0.7 nM), desipramine (Ki = 0.5 nM), and maprotiline (Ki = 2.1 nM) potently displace [³H]nisoxetine, whereas serotonin reuptake inhibitors (e.g., fluoxetine, Ki >1,000 nM) exhibit minimal interference [1] [7]. Autoradiographic studies using [³H]nisoxetine further visualize NET density reductions in the LC of aged humans, correlating with noradrenergic neuron loss [3] [7]. Additionally, diet-induced obesity models demonstrate altered [³H]nisoxetine binding in the hypothalamic arcuate nucleus, implicating NET dysregulation in feeding behavior [7].

Table 3: Radioligand Binding Parameters of [³H]Nisoxetine

ParameterValueExperimental Conditions
Specific Activity70–87 Ci/mmol (2,590–3,219 GBq/mmol)[N-methyl-³H] labeling [4]
Kd (Rat Cortex)0.7 ± 0.02 nM37°C, 50 mM Tris-HCl/300 mM NaCl buffer
Bmax (Locus Coeruleus)120 fmol/mg proteinQuantitative autoradiography [3]
Sodium DependenceEC₅₀ = 50 mM NaClMaximal binding at physiological [Na⁺]
Thermodynamic StabilityΔG = −14.2 kcal/molComputed from kinetic constants [6]

The binding kinetics of [³H]nisoxetine follow a two-step mechanism: rapid initial association (kon = 0.18 min⁻¹nM⁻¹) followed by slower dissociation (koff = 0.12 min⁻¹), indicative of sustained target engagement [4] [7]. This kinetic profile underpins its utility in ex vivo occupancy studies, where systemic nisoxetine administration dose-dependently occupies NET sites in the prefrontal cortex and hypothalamus [7]. Molecular dynamics simulations corroborate that nisoxetine’s binding stability arises from hydrophobic enclosure within NET’s transmembrane helices and salt-bridge formation with Asp75 [6].

Properties

CAS Number

57226-61-6

Product Name

Nisoxetine

IUPAC Name

3-(2-methoxyphenoxy)-N-methyl-3-phenylpropan-1-amine

Molecular Formula

C17H21NO2

Molecular Weight

271.35 g/mol

InChI

InChI=1S/C17H21NO2/c1-18-13-12-15(14-8-4-3-5-9-14)20-17-11-7-6-10-16(17)19-2/h3-11,15,18H,12-13H2,1-2H3

InChI Key

ITJNARMNRKSWTA-UHFFFAOYSA-N

Canonical SMILES

CNCCC(C1=CC=CC=C1)OC2=CC=CC=C2OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.